![molecular formula C19H18ClN3O2 B2387753 (5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2380192-33-4](/img/structure/B2387753.png)
(5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
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Description
The molecule “(5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone” is a complex organic compound. It contains a methoxyphenyl group, a benzimidazole group, and an azetidine group, all connected by methanone linkages .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (the benzimidazole and the azetidine), followed by their connection via the methanone linkage. The methoxy and chloro substituents would also need to be added in separate steps .Molecular Structure Analysis
The molecule contains several different functional groups, including a methoxy group (-OCH3), a chloro group (-Cl), a benzimidazole group, and an azetidine group. These groups will contribute to the overall properties of the molecule .Chemical Reactions Analysis
The reactivity of this molecule would be influenced by the different functional groups present. For example, the benzimidazole group might participate in acid-base reactions, while the azetidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the aromatic rings would likely make the compound relatively non-volatile and somewhat soluble in polar solvents .Future Directions
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-21-16-5-3-4-6-17(16)23(12)14-10-22(11-14)19(24)15-9-13(20)7-8-18(15)25-2/h3-9,14H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDNKYVJWQOLDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone |
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